molecular formula C11H13F2NO B12827552 4-(2,6-Difluorophenyl)piperidin-4-ol

4-(2,6-Difluorophenyl)piperidin-4-ol

Cat. No.: B12827552
M. Wt: 213.22 g/mol
InChI Key: UGAGFPMPKXZTRU-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H14F2NO. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)piperidin-4-ol typically involves the reaction of 2,6-difluorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method can be optimized to reduce waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)piperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as sodium methoxide and potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated piperidine derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-(2,6-Difluorophenyl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. For example, it may act as an antagonist or agonist at specific receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol: This compound is similar in structure but contains an amino group instead of a hydroxyl group.

    N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: Another fluorinated piperidine derivative with different substituents.

Uniqueness

4-(2,6-Difluorophenyl)piperidin-4-ol is unique due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

4-(2,6-difluorophenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-2-1-3-9(13)10(8)11(15)4-6-14-7-5-11/h1-3,14-15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAGFPMPKXZTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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